(E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a piperidine ring, an acryloyl group, a sulfonyl group, and an acetamide group . It is a derivative of piperidine, which is a common structural motif in many pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . These can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The piperidine ring provides a basic nitrogen atom, the acryloyl group introduces a point of unsaturation, the sulfonyl group is a good leaving group, and the acetamide group can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acryloyl group could undergo addition reactions, the sulfonyl group could be displaced in substitution reactions, and the piperidine ring could be involved in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide would increase its solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
Research on acetamide derivatives, including those with piperidine and thiophene motifs, has shown significant antibacterial potentials. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials against various bacterial strains, demonstrating moderate to good inhibitory activities (Iqbal et al., 2017).
Anticancer Activity
Compounds with sulfone, thiophene, and acetamide functionalities have been explored for their anticancer properties. Novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a biologically active sulfone moiety have shown promising in-vitro anticancer activity against human breast cancer cell lines (Al-Said et al., 2011).
Enzyme Inhibitory Activity
Acetamide derivatives with piperidine nuclei have been synthesized and tested for their activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showcasing potent inhibitory effects (Khalid).
Molecular Synthesis and Structural Analysis
The synthesis and structural elucidation of acetamide derivatives, including those with piperidine and thiophene groups, provide valuable insights into the molecular design and potential pharmacological applications. For example, the synthesis of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate and its stabilization through hydrogen bonding and C-H…π interactions highlight the importance of molecular structure in determining compound properties (Khan et al., 2013).
Future Directions
Properties
IUPAC Name |
N-methyl-2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-16-14(18)11-23(20,21)13-6-8-17(9-7-13)15(19)5-4-12-3-2-10-22-12/h2-5,10,13H,6-9,11H2,1H3,(H,16,18)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSIDZFQPXUSPP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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